REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[C:4]([O:9][CH2:10][CH3:11])[N:3]=1.[C:12](Cl)(=[O:15])[CH:13]=[CH2:14].C(N(CC)CC)C.[O:24]1C[CH2:27][CH2:26][CH2:25]1>>[C:12]([NH:1][C:2]1[N:7]=[C:6]([NH:8][C:25](=[O:24])[CH:26]=[CH2:27])[CH:5]=[C:4]([O:9][CH2:10][CH3:11])[N:3]=1)(=[O:15])[CH:13]=[CH2:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)N)OCC
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at room temperature for several hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
TEMPERATURE
|
Details
|
under cooling in an ice bath
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated under vacuum
|
Type
|
ADDITION
|
Details
|
100 mL of water are added to the solid residue
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the TEA
|
Type
|
EXTRACTION
|
Details
|
The mixture is then extracted with 3×100 mL CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent is finally evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
A white solid is finally obtained
|
Type
|
CUSTOM
|
Details
|
for further purification
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)(=O)NC1=NC(=CC(=N1)NC(C=C)=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |